2-(4-Formylphenoxy)acetonitrile

Description

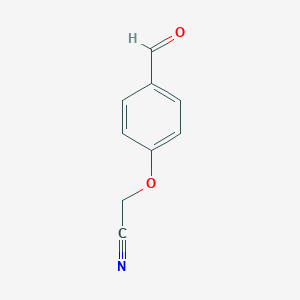

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-formylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOUEVUVWQOUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377430 | |

| Record name | 2-(4-formylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385383-45-9 | |

| Record name | 2-(4-Formylphenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385383-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-formylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Formylphenoxy)acetonitrile physical properties

An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 385383-45-9, is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its molecular architecture, featuring a phenoxy ring substituted with both a reactive aldehyde (formyl) group and a versatile nitrile moiety, establishes it as a valuable building block in organic synthesis. This unique combination allows for selective and sequential chemical transformations, making it an ideal starting point for the construction of diverse and complex molecular scaffolds. For researchers in drug discovery, this compound serves as a key intermediate for creating libraries of novel compounds, accelerating the hit-to-lead process and the development of potential therapeutic agents.[1][2] This guide provides a comprehensive overview of its physical properties, synthetic routes, chemical reactivity, and essential safety protocols, tailored for scientists and professionals in drug development.

Chapter 1: Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally defined by its physical and structural characteristics. This compound is a compound whose properties are derived from its distinct functional groups: an aromatic ether, an aldehyde, and a nitrile. These features govern its solubility, reactivity, and stability.

Key Properties Summary

The fundamental physicochemical data for this compound are summarized below. It is worth noting that the physical form has been variously reported as a solid or liquid by different commercial suppliers, which may be attributable to purity levels or polymorphic forms.[3]

| Property | Value | Source(s) |

| CAS Number | 385383-45-9 | [3][4][5] |

| Molecular Formula | C₉H₇NO₂ | [1][3][4] |

| Molecular Weight | 161.16 g/mol | [3][4] |

| Boiling Point | 146-148 °C @ 0.1 mmHg | [4][5] |

| Physical Form | Solid / Liquid | [3] |

| Purity (Typical) | 95-96% | [5] |

| InChI Key | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [3] |

| Canonical SMILES | N#CCOC1=CC=C(C=C1)C=O | [3] |

Structural Analysis

The structure of this compound is centered on a benzene ring, forming a stable aromatic core. An ether linkage connects this ring to a cyanomethyl group (-CH₂CN), while a formyl group (-CHO) is situated at the para position relative to the ether. This arrangement results in two chemically distinct reactive sites, enabling a wide range of synthetic manipulations.

Caption: Chemical structure of this compound.

Chapter 2: Synthesis and Purification

The most direct and common method for synthesizing this compound is through a Williamson ether synthesis. This well-established reaction provides a reliable pathway to the target molecule from commercially available starting materials.

Principle of Synthesis

The synthesis involves the reaction of 4-hydroxybenzaldehyde with chloroacetonitrile.[6] The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of chloroacetonitrile in an Sₙ2 reaction, displacing the chloride ion and forming the desired ether linkage. The choice of an aprotic polar solvent like acetone or acetonitrile facilitates this reaction by solvating the cation of the base without interfering with the nucleophile.

Caption: Synthetic workflow for this compound.

Proposed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.[7] Researchers should perform their own risk assessment and optimization.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5-2.0 eq), and a suitable volume of anhydrous acetone to ensure stirring.

-

Causality: Potassium carbonate is an inexpensive and effective base for deprotonating the phenol. Anhydrous acetone is used as the solvent because it is polar enough to dissolve the reactants but aprotic, which prevents it from interfering with the nucleophilic phenoxide.

-

-

Addition of Alkylating Agent: Add chloroacetonitrile (1.1-1.2 eq) dropwise to the stirring mixture at room temperature.

-

Causality: A slight excess of the electrophile (chloroacetonitrile) is used to ensure the complete consumption of the more valuable starting material, 4-hydroxybenzaldehyde.

-

-

Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating accelerates the rate of the Sₙ2 reaction. TLC is a crucial self-validating step to confirm the consumption of starting material and the formation of the product before proceeding to workup.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.

-

Causality: Filtration removes the insoluble base and the salt byproduct, providing the first step of purification.

-

-

Extraction: Concentrate the filtrate under reduced pressure to yield the crude product. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and water-soluble impurities.

-

Causality: Liquid-liquid extraction separates the organic product from water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to obtain the final product.

-

Causality: Column chromatography or recrystallization are standard, robust methods for purifying organic solids to achieve high purity suitable for further research.

-

Chapter 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in its bifunctionality. The aldehyde and nitrile groups can be addressed with high selectivity, allowing it to serve as a divergent intermediate for building molecular complexity.[1]

-

Aldehyde (Formyl) Group Reactivity: The electrophilic aldehyde is a handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. Common transformations include:

-

Reductive amination to form secondary or tertiary amines.

-

Wittig reactions to generate alkenes.

-

Condensation reactions (e.g., Knoevenagel, aldol) to form α,β-unsaturated systems.

-

Oxidation to a carboxylic acid (4-(cyanomethoxy)benzoic acid).

-

Reduction to a primary alcohol (4-(cyanomethoxy)benzyl alcohol).

-

-

Nitrile Group Reactivity: The nitrile group is a stable but versatile functional group that can be converted into other key functionalities common in pharmaceuticals.[8]

-

Reduction: Can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a basic nitrogen center, a common feature in many drug molecules.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the molecule into a benzoic acid derivative.

-

Cyclization: The nitrile can participate in cyclization reactions to form various nitrogen-containing heterocycles (e.g., tetrazoles, pyridines), which are privileged structures in medicinal chemistry.[9]

-

This dual reactivity makes the compound an excellent scaffold for generating compound libraries for high-throughput screening in drug discovery campaigns.[10]

Caption: Divergent synthetic pathways from this compound.

Chapter 4: Analytical Characterization (Predicted)

While specific, supplier-validated spectral data for this compound is not always provided due to its status as a research chemical, its structure allows for reliable prediction of its key analytical features.[3] A researcher purifying this compound would look for the following characteristic signals.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet at ~9.8-10.0 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (~7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-O-CH₂-CN): A singlet at ~4.8-5.0 ppm.

-

-

¹³C NMR:

-

Aldehyde Carbonyl: A signal around 190-192 ppm.

-

Aromatic Carbons: Multiple signals between 115-165 ppm.

-

Nitrile Carbon (-C≡N): A signal around 115-118 ppm.

-

Methylene Carbon (-O-CH₂-): A signal around 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Nitrile Stretch (C≡N): A sharp, medium-intensity peak at ~2250 cm⁻¹.

-

Aldehyde Carbonyl Stretch (C=O): A strong, sharp peak at ~1700 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

-

Ether C-O Stretch: A strong peak around 1250 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 161.16.

-

Chapter 5: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant and is harmful if ingested.[1]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][11] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][11]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.[3][11]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage Recommendations

-

Short-term: Store in a tightly sealed container in a cool, dry place at ambient temperature.

-

Long-term Stability: For extended storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize degradation.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its dual functionality provides a platform for divergent synthesis, enabling the efficient creation of novel and structurally diverse compounds. A thorough understanding of its properties, synthetic methods, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in accelerating the discovery of new chemical entities and potential therapeutics.

References

- PubChem. 2-(4-Formylphenyl)acetonitrile.

- Organic Syntheses. Chloroacetonitrile. Org. Synth. Coll. Vol. 3, p.194 (1955); Vol. 25, p.2 (1945). [Link]

- The Royal Society of Chemistry. (2020). Synthesis of α-Keto Aldehydes via Selective Cu(I)

- Google Patents.

- Ted Pella, Inc. (2017).

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. [Link]

- MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3534. [Link]

- ACS Publications. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Med. Chem. Lett., 14(1), 1-5. [Link]

- PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 385383-45-9 [sigmaaldrich.com]

- 4. 385383-45-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | CAS:385383-45-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0 [smolecule.com]

- 9. mdpi.com [mdpi.com]

- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Chemical Structure Elucidation of 2-(4-Formylphenoxy)acetonitrile

Introduction: The Imperative of Unambiguous Molecular Identification

In the realms of chemical research, drug discovery, and materials science, the precise identification of a molecule's structure is the bedrock upon which all subsequent investigations are built. The compound 2-(4-formylphenoxy)acetonitrile, with its unique assembly of a formyl group, a phenoxy ether linkage, and a nitrile moiety, presents a compelling case for a multi-faceted approach to structural elucidation. This guide provides a comprehensive walkthrough of the analytical methodologies employed to unequivocally confirm the structure of this versatile chemical intermediate. We will delve into the core principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, not merely as procedural steps, but as an integrated analytical strategy. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern structural elucidation techniques.

A Strategic Workflow for Structural Confirmation

The elucidation of a chemical structure is a systematic process of piecing together molecular fragments and functional group information obtained from various analytical techniques. Each method provides a unique perspective on the molecule's architecture. Our approach is a self-validating system where the data from each analysis must corroborate the others to arrive at a single, unambiguous structure.

Figure 1: A logical workflow for the structural elucidation of an organic compound, integrating data from multiple spectroscopic techniques.

Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1][2] For the structural elucidation of a novel compound, electron ionization (EI) is a common method that not only reveals the molecular weight of the parent molecule but also induces fragmentation, providing valuable clues about its substructures.

Predicted Mass Spectrum of this compound

For this compound (C9H7NO2), the molecular weight is 161.16 g/mol . Therefore, we anticipate the molecular ion peak (M+) to appear at an m/z of 161. The fragmentation pattern is predicted based on the stability of the resulting ions and neutral losses.

| m/z (Predicted) | Proposed Fragment | Plausible Neutral Loss |

| 161 | [C9H7NO2]+• | (Molecular Ion) |

| 132 | [C8H6NO]+ | CHO |

| 121 | [C7H5O2]+ | CH2CN |

| 104 | [C7H4O]+• | CHO, HCN |

| 93 | [C6H5O]+ | CO, CH2CN |

| 77 | [C6H5]+ | O, CO, CH2CN |

Interpreting the Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several high-probability pathways, dictated by the relative bond strengths and the stability of the resulting fragments. Aromatic ethers, for instance, are known to produce prominent molecular ions due to the stability of the benzene ring.[3][4]

Figure 2: Predicted primary fragmentation pathway for this compound under electron ionization.

Part 2: Identifying Key Functional Groups with Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[5] It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Predicted IR Absorption Bands for this compound

The structure of this compound contains several distinct functional groups, each with a characteristic IR absorption frequency.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3050 | Aromatic C-H | Stretch | Medium |

| ~2850, ~2750 | Aldehyde C-H | Stretch (Fermi doublet) | Weak to Medium |

| ~2250 | Nitrile (C≡N) | Stretch | Medium, Sharp |

| ~1700 | Aldehyde C=O | Stretch | Strong, Sharp |

| ~1600, ~1480 | Aromatic C=C | Stretch | Medium |

| ~1250 | Aryl Ether C-O | Asymmetric Stretch | Strong |

| ~1050 | Aryl Ether C-O | Symmetric Stretch | Medium |

The presence of a strong, sharp peak around 1700 cm⁻¹ is a clear indicator of a carbonyl group.[6][7] The conjugation of the aldehyde to the aromatic ring is expected to lower this frequency slightly from that of a saturated aldehyde.[5][6] The two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde, with the lower frequency band being particularly diagnostic.[7] A medium, sharp absorption around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch. The aromatic nature of the compound is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1480 cm⁻¹ region.[8] Finally, the strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C-O stretching of the aryl ether linkage.

Part 3: Assembling the Molecular Puzzle with Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule, providing detailed information about the carbon skeleton and the electronic environment of each proton.[9]

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we predict the following signals:

| Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Assignment |

| ~9.9 | 1H | Singlet | Aldehyde proton (-CHO) |

| ~7.9 | 2H | Doublet | Aromatic protons ortho to -CHO |

| ~7.1 | 2H | Doublet | Aromatic protons meta to -CHO |

| ~5.0 | 2H | Singlet | Methylene protons (-OCH₂CN) |

The aldehyde proton is expected to be significantly deshielded and appear as a singlet far downfield, around 9.9 ppm. The aromatic protons will be split into two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing formyl group will be more deshielded (~7.9 ppm) than those meta to it (~7.1 ppm).[10] The methylene protons, being adjacent to both an oxygen atom and a nitrile group, will also be deshielded and are predicted to appear as a singlet around 5.0 ppm.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~162 | Aromatic Carbon (C-O) |

| ~132 | Aromatic Carbon (C-CHO) |

| ~130 | Aromatic Carbons (CH, ortho to -CHO) |

| ~117 | Nitrile Carbon (C≡N) |

| ~115 | Aromatic Carbons (CH, meta to -CHO) |

| ~55 | Methylene Carbon (-OCH₂) |

The aldehyde carbonyl carbon is expected to have the largest chemical shift, around 191 ppm.[7] The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon attached to the ether oxygen will be significantly deshielded (~162 ppm), as will the carbon bearing the formyl group (~132 ppm). The nitrile carbon typically appears around 117 ppm.[11][12][13] The methylene carbon of the ether linkage is predicted to be around 55 ppm.

Integrated Structural Confirmation

The convergence of data from these three independent analytical techniques provides a robust and unequivocal confirmation of the structure of this compound.

-

Mass Spectrometry establishes the correct molecular weight (161.16 g/mol ) and a fragmentation pattern consistent with the proposed structure.

-

Infrared Spectroscopy confirms the presence of all key functional groups: an aromatic aldehyde, a nitrile, and an aryl ether.

-

Nuclear Magnetic Resonance Spectroscopy elucidates the precise connectivity of the atoms, showing the para-substituted aromatic ring, the aldehyde group, and the cyanomethoxy substituent, along with the correct number of protons and carbons in their respective chemical environments.

Experimental Protocols

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe. For GC-MS, select a suitable capillary column (e.g., DB-5ms) and establish a temperature program that allows for the elution of the compound.

-

Data Acquisition: Set the ionization mode to electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify key fragment ions.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.

Nuclear Magnetic Resonance Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and identify the multiplicities.

References

- Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

- FTIR Standard Oper

- Standard Operating Procedure for NMR Experiments. (2023, July 24). [Link]

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Pharma Beginners. (2024, November 24). SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). [Link]

- Scribd.

- Shimadzu FTIR Standard Oper

- Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. [Link]

- Pharma Beginners. (2020, April 13).

- Whitman College. GCMS Section 6.13. [Link]

- Pharmaguideline.

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

- YouTube. (2021, October 6).

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- Nuclear magnetic resonance (NMR)

- Standard Oper

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

- OpenStax. (2023, September 20). 15.

- Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

- EPA NEIS. Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. [Link]

- ResearchGate.

- Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. [Link]

- University of Calgary.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Washington State Department of Ecology. Standard Operating Procedure MEL 730136, Version 2.0, Extraction and Analysis of 6PPD-Quinone by EPA 1634. [Link]

- EPA OSC Response. (2014, June 27).

- Scribd. 13-C NMR Chemical Shift Table. [Link]

- University of California, Irvine. Standard Operating Procedure (SOP) | Mass Spectrometry. [Link]

- Wikipedia.

- Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]

- 13-C NMR Chemical Shift Table.pdf. [Link]

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

- RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

- University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

- ChemAxon. NMR Prediction. [Link]

- ACD/Labs. NMR Prediction. [Link]

- ChemAxon Docs. NMR Predictor. [Link]

- Chemistry LibreTexts. (2022, April 7). 6.4B: Flowcharts. [Link]

- ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). [Link]

- CASPRE. 13C NMR Predictor. [Link]

- Prezi. (2024, October 2). Understanding Chemistry Flowchart. [Link]

- Chemistry LibreTexts. (2020, April 29). 20.

- Bruker.

- ConceptDraw. How to Draw a Chemical Process Flow Diagram. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 4. GCMS Section 6.13 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. m.youtube.com [m.youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. scribd.com [scribd.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile (CAS 385383-45-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Formylphenoxy)acetonitrile, a versatile bifunctional molecule increasingly recognized for its utility in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and practices.

Core Molecular Characteristics

This compound is a solid organic compound distinguished by the presence of two key functional groups: an aromatic aldehyde (formyl group) and a nitrile-bearing ether linkage.[1][2] This unique combination makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[2]

Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 385383-45-9 | [3][4] |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| Boiling Point | 146-148 °C at 0.1 mmHg | [4] |

| InChI Key | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [3] |

| SMILES | N#CCOC1=CC=C(C=C1)C=O | [3] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; H1[label="H"]; H2[label="H"]; C8 [label="C"]; N1 [label="N"]; C9 [label="C"]; H3[label="H"]; O2 [label="O"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; O1 [pos="-2.4,0!"]; C7 [pos="-3.6,0.7!"]; H1[pos="-4.3,0.2!"]; H2[pos="-3.6,1.5!"]; C8 [pos="-4.3,-0.7!"]; N1 [pos="-5.0,-1.4!"]; C9 [pos="0,-1.4!"]; H3[pos="0.7,-1.9!"]; O2 [pos="-0.7,-1.9!"]; H4[pos="1.9,0.2!"]; H5[pos="1.9,2.6!"]; H6[pos="-1.9,2.6!"]; H7 [pos="-1.9,0.2!"];

// Bonds C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double]; C1 -- C9 [style=solid]; C9 -- O2 [style=double]; C9 -- H3[style=solid]; C6 -- O1 [style=solid]; O1 -- C7 [style=solid]; C7 -- H1[style=solid]; C7 -- H2[style=solid]; C7 -- C8 [style=solid]; C8 -- N1 [style=triple]; C2 -- H4[style=solid]; C3 -- H5[style=solid]; C5 -- H6[style=solid]; C4 -- H7 [style=solid];

}

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry principles and analogous reactions. Researchers should optimize these conditions in their own laboratory setting.

Materials:

-

4-Hydroxybenzaldehyde

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.

-

Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

-

Analytical Characterization

As commercial suppliers do not typically provide detailed analytical data for this compound, the following are predicted spectroscopic characteristics based on its structure.[3] Researchers should perform their own analytical characterization to confirm the identity and purity of their material.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (singlet, ~9.9 ppm)- Aromatic protons (two doublets, AA'BB' system, ~7.0-7.9 ppm)- Methylene protons (-O-CH₂-CN) (singlet, ~4.9 ppm) |

| ¹³C NMR | - Aldehyde carbon (~191 ppm)- Nitrile carbon (~115 ppm)- Aromatic carbons (~115-163 ppm)- Methylene carbon (~55 ppm) |

| FT-IR (ATR) | - Aldehyde C=O stretch (~1700 cm⁻¹)- Nitrile C≡N stretch (~2250 cm⁻¹)- Aromatic C-H stretches (~3000-3100 cm⁻¹)- C-O-C ether stretch (~1250 cm⁻¹) |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 161.05 |

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a highly valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures.[2]

Caption: Reactivity map of this compound.

Key Transformations:

-

Reactions of the Formyl Group: The aldehyde functionality can undergo a wide range of classical transformations, including:

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

-

Reductive amination to form secondary or tertiary amines.

-

Wittig olefination to generate alkenes.

-

Condensation reactions with active methylene compounds or amines to form various C-C and C-N bonds.

-

-

Reactions of the Nitrile Group: The nitrile group is a versatile precursor to several important functional groups:

-

Hydrolysis under acidic or basic conditions to yield a carboxylic acid.

-

Reduction to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Cycloaddition reactions , for instance, with azides to form tetrazoles, a common motif in medicinal chemistry.

-

The strategic, sequential manipulation of these two functional groups allows for the efficient construction of complex molecular scaffolds, making this compound a valuable tool in combinatorial chemistry and library synthesis for drug discovery programs.[2]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Summary

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[2]

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile).

-

Wear safety glasses with side-shields or goggles.

-

Wear a lab coat.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

It is recommended to store under an inert atmosphere at 2-8°C for long-term stability.[2]

Solubility

While a comprehensive solubility profile is not available, based on its structure and the properties of similar compounds like benzonitrile, this compound is expected to be:

-

Poorly soluble in water.

-

Soluble in a range of organic solvents, including:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Acetone

-

Acetonitrile

-

The presence of the polar formyl and nitrile groups, combined with the aromatic ring, suggests miscibility with a variety of common organic solvents.[5][6][7][8]

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its bifunctional nature provides a platform for the efficient synthesis of a diverse range of complex molecules, particularly those of interest in medicinal chemistry and materials science. While detailed experimental data in the public domain is somewhat limited, its reactivity can be reliably predicted based on fundamental organic chemistry principles. As with any chemical, proper handling and safety precautions are paramount. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this promising intermediate.

References

- PubChem. 2-(4-Formylphenyl)acetonitrile. National Center for Biotechnology Information.

- PubChem. Benzonitrile. National Center for Biotechnology Information.

- Sciencemadness. (2020, February 2). Benzonitrile.

- The Royal Society of Chemistry. (2011). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram.

- Chem.info. benzonitrile.

- University of Rochester, Department of Chemistry. Solvent: benzonitrile.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 385383-45-9 [sigmaaldrich.com]

- 4. 385383-45-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 7. benzonitrile [chemister.ru]

- 8. Sixty Solvents [chem.rochester.edu]

Spectroscopic Analysis of 2-(4-Formylphenoxy)acetonitrile: A Technical Guide

An In-depth Examination of the Spectroscopic Signatures of a Versatile Synthetic Building Block

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound 2-(4-Formylphenoxy)acetonitrile, a key intermediate in various synthetic pathways. Due to the absence of publicly available experimental spectra, this document outlines the expected spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the characterization of this molecule. While predicted data serves as a valuable reference, it is imperative to confirm these findings with experimental data as it becomes available.

Introduction

This compound (C₉H₇NO₂) is a bifunctional organic molecule featuring a formyl group and a nitrile moiety attached to a phenoxy scaffold.[1][2] Its molecular weight is 161.16 g/mol , and it is registered under CAS number 385383-45-9.[1][2][3] The presence of two reactive functional groups, an aldehyde and a nitrile, makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and materials.

Accurate structural elucidation and purity assessment are critical for any chemical compound intended for research and development. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a comprehensive overview of the theoretical spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The key functional groups and proton/carbon environments that give rise to distinct spectroscopic signals are highlighted.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and methylene protons.

Experimental Protocol (General):

-

Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.1 | Doublet | 2H | Aromatic protons (ortho to -OCH₂CN) |

| ~5.0 | Singlet | 2H | Methylene protons (-OCH₂CN) |

Rationale:

-

The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet far downfield.

-

The aromatic protons will exhibit a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing formyl group will be deshielded and appear at a lower field than the protons ortho to the electron-donating ether linkage.

-

The methylene protons of the acetonitrile group are adjacent to an oxygen atom and will appear as a singlet in the midfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Experimental Protocol (General):

-

Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Longer acquisition times may be necessary to observe quaternary carbons and the nitrile carbon.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehydic carbon (-C HO) |

| ~162 | Aromatic carbon attached to oxygen (-O-C ar) |

| ~132 | Aromatic carbons ortho to -CHO |

| ~131 | Aromatic quaternary carbon attached to -CHO |

| ~116 | Nitrile carbon (-C N) |

| ~115 | Aromatic carbons ortho to -OCH₂CN |

| ~55 | Methylene carbon (-OC H₂CN) |

Rationale:

-

The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field.

-

The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon attached to the electronegative oxygen will be downfield, while the others will be in the typical aromatic region.

-

The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.

-

The methylene carbon , being attached to an oxygen, will be in the aliphatic region but deshielded compared to a simple alkane.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General):

-

For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

For a liquid sample, a thin film between salt plates can be used.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch |

| ~2250 | Medium-Sharp | C≡N (nitrile) stretch |

| ~1700 | Strong | C=O (aldehyde) stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C (ether) stretch |

Rationale:

-

The most prominent peaks will be the strong carbonyl stretch of the aldehyde and the sharp, medium intensity nitrile stretch.

-

The aromatic C-H and C=C stretches will confirm the presence of the benzene ring.

-

The strong band corresponding to the aryl ether linkage is also a key diagnostic feature.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (General):

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum.

Predicted Mass Spectrometry Data (EI):

| m/z | Possible Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 132 | [M-CHO]⁺ |

| 121 | [M-CH₂CN]⁺ |

| 93 | [C₆H₅O]⁺ |

Fragmentation Pathway:

Sources

2-(4-Formylphenoxy)acetonitrile molecular weight and formula

An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile (C₉H₇NO₂) for Advanced Research Applications

Introduction

This compound is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a phenoxy ether scaffold functionalized with both a reactive formyl (aldehyde) group and a versatile nitrile group, establishes it as a valuable synthetic intermediate.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its core properties, a robust synthesis protocol, an exploration of its chemical reactivity, and its applications as a molecular building block.

Core Molecular Profile

The fundamental identity of a chemical compound is rooted in its structural and physical properties. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| CAS Number | 385383-45-9 | [2][3] |

| IUPAC Name | This compound | [4] |

| InChI | 1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2 | [3] |

| InChIKey | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [3] |

| SMILES | N#CCOC1=CC=C(C=C1)C=O |

Table 2: Physical and Handling Data

| Property | Value | Source(s) |

| Appearance | Solid / Liquid | |

| Boiling Point | 146-148 °C at 0.1 mmHg | [2][3][5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1][3] |

Synthesis and Mechanism

The most direct and industrially scalable approach to synthesizing this compound is via the Williamson ether synthesis. This classical organic reaction provides a reliable method for forming the key ether linkage.

Principle of Synthesis

The synthesis involves the nucleophilic substitution reaction between the phenoxide ion of 4-hydroxybenzaldehyde and an electrophilic haloacetonitrile, typically chloroacetonitrile. A mild base is required to deprotonate the phenolic hydroxyl group, thereby activating it as a potent nucleophile.

Causality of Reagent Choice:

-

4-Hydroxybenzaldehyde: Serves as the aromatic backbone. Its phenolic proton is sufficiently acidic (pKa ≈ 7.6) to be removed by a common, non-hydrolytic base like potassium carbonate.[6][7]

-

Chloroacetonitrile: Acts as the electrophile. The chlorine atom is a good leaving group, readily displaced by the phenoxide nucleophile.

-

Potassium Carbonate (K₂CO₃): A widely used base in this reaction type due to its low cost, moderate reactivity, and ease of removal from the reaction mixture. It is strong enough to deprotonate the phenol without causing unwanted side reactions with the aldehyde or nitrile moieties.[8]

-

Acetone or Acetonitrile (Solvent): These polar aprotic solvents are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction chemistry.

Diagram of Synthetic Workflow

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 mL per gram of 4-hydroxybenzaldehyde).

-

-

Addition of Reagents:

-

Begin vigorous stirring to create a fine suspension.

-

Add chloroacetonitrile (1.2 eq) to the mixture dropwise via a syringe or dropping funnel.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 4-hydroxybenzaldehyde spot indicates reaction completion.

-

-

Workup and Isolation:

-

Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups, allowing for selective transformations.[1]

Reactions of the Aldehyde Group

The formyl group is a classic electrophilic site, enabling numerous carbon-carbon and carbon-heteroatom bond-forming reactions:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(4-carboxyphenoxy)acetonitrile, using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Selective reduction to the benzyl alcohol, 2-(4-(hydroxymethyl)phenoxy)acetonitrile, is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) yields the corresponding amine derivative.

-

Condensation Reactions: Serves as an electrophile in Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensation reactions to form alkenes. It also forms Schiff bases (imines) upon reaction with primary amines.[1][7]

Reactions of the Nitrile Group

The nitrile group offers a different set of synthetic possibilities:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

-

Reduction: Can be reduced to a primary amine, 2-(4-formylphenoxy)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cyclization: The nitrile can act as an electrophile or participate in cycloaddition reactions, making it a key component for the synthesis of nitrogen-containing heterocycles like tetrazoles.[1]

Diagram of Chemical Reactivity

Caption: Reactivity map showing transformations of the aldehyde and nitrile groups.

Applications in Research and Drug Development

The unique structure of this compound makes it a strategic precursor in several high-value research areas.

-

Pharmaceutical Intermediate: The nitrile group is a common functional group in many pharmaceuticals, and acetonitrile itself is a key reagent and solvent in the industry.[9][10][11] This compound provides a scaffold that can be elaborated into more complex drug candidates. Its dual handles allow for the sequential addition of different pharmacophoric elements, facilitating the construction of compound libraries for high-throughput screening.[1]

-

Heterocyclic Synthesis: The ability to convert both the aldehyde and nitrile groups into amines, acids, or other reactive handles makes this molecule an ideal starting point for constructing diverse heterocyclic ring systems (e.g., quinolines, benzimidazoles), which form the core of countless bioactive molecules.

-

Materials Science: The combination of an aromatic ring and polar functional groups suggests potential for use as a monomer or precursor in the development of novel polymers or functional materials with specific electronic or optical properties.[9]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Always use this chemical within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store the container tightly sealed in a cool, dry, and well-ventilated area under an inert atmosphere as recommended.[1][3]

Conclusion

This compound is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its well-defined structure, accessible synthesis, and orthogonal functional groups provide researchers with a powerful tool for constructing complex molecular targets. From serving as a core fragment in drug discovery programs to a precursor for novel materials, its potential applications are broad and significant, making it a compound of considerable value to the scientific research community.

References

- PubChem, National Institutes of Health. 2-(4-Formylphenyl)acetonitrile. [Link]

- P&S Chemicals. Product information, this compound. [Link]

- Organic Syntheses. Chloroacetonitrile. [Link]

- Google Patents.

- ProChem, Inc.

- Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 385383-45-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. (4-FORMYLPHENOXY)ACETONITRILE | 385383-45-9 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | CAS:385383-45-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0 [smolecule.com]

- 10. Acetonitrile that meets pharmaceutical requirements [anqore.com]

- 11. laballey.com [laballey.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-Formylphenoxy)acetonitrile

Introduction

2-(4-Formylphenoxy)acetonitrile is a bifunctional organic molecule of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a reactive aldehyde and a versatile nitrile group linked by a stable ether bond, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1] The aldehyde functionality serves as a handle for forming Schiff bases or for elaboration into various heterocyclic systems, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[1] This guide provides an in-depth exploration of the primary and alternative starting materials and synthetic strategies for the preparation of this key synthetic building block, with a focus on the underlying chemical principles and practical experimental considerations.

Primary Synthetic Route: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2] The primary starting materials for this route are 4-hydroxybenzaldehyde and chloroacetonitrile.

Core Reactants and Their Properties

A thorough understanding of the starting materials is paramount for a successful and safe synthesis.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | White to pale yellow crystalline solid, moderately soluble in water, soluble in alcohols and ethers. |

| Chloroacetonitrile | C₂H₂ClN | 75.51 | Colorless liquid, pungent odor, lachrymator, toxic by inhalation, ingestion, and skin contact. |

Mechanism of the Williamson Ether Synthesis

The reaction proceeds via a classic S(_N)2 mechanism in two principal steps:

-

Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group to form the desired ether linkage.[2]

Sources

A Technical Guide to 2-(4-Formylphenoxy)acetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-(4-Formylphenoxy)acetonitrile, a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. The molecule's unique architecture, featuring both a reactive aldehyde and a versatile nitrile group connected by a stable phenoxy ether linkage, makes it a highly valuable building block. This guide details its chemical identity, physicochemical and spectroscopic properties, a validated synthetic protocol, and its key reactivity pathways. Furthermore, it explores its applications as a versatile scaffold, particularly in the construction of complex heterocyclic systems and as a critical linker in the development of advanced therapeutic modalities like Protein Degrader technologies. Safety and handling protocols are also outlined to ensure its proper use in a research environment.

Chemical Identity and Nomenclature

This compound is an organic compound that incorporates an aldehyde, an ether, and a nitrile functional group onto an aromatic scaffold. Its precise identification is critical for regulatory compliance, procurement, and unambiguous scientific communication.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 385383-45-9 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| Canonical SMILES | N#CCOC1=CC=C(C=C1)C=O | [2] |

| InChI | 1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2 | [2] |

| InChIKey | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [2] |

| Common Synonyms | (4-formylphenoxy)acetonitrile, 2-(4-methanoylphenoxy)ethanenitrile | [1][4] |

Physicochemical and Spectroscopic Properties

Physicochemical Data

The physical properties of this compound are essential for its handling, reaction setup, and purification. It is often supplied as a solid or liquid, likely indicating it is a low-melting solid at or near room temperature.[2][4]

| Property | Value | Reference |

| Physical Form | Solid / Liquid | [2][4] |

| Boiling Point | 146-148 °C at 0.1 mmHg | [3] |

| Purity (Typical) | ≥95% | [4][5] |

| Storage Conditions | Ambient temperature; cool (2-8°C), inert atmosphere recommended for long-term stability | [4][5][6] |

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific experimental spectra are not widely published, the expected spectral characteristics can be reliably predicted based on the molecule's functional groups.

2.2.1 Proton Nuclear Magnetic Resonance (¹H NMR) The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 | Singlet (s) | 1H | Aldehyde (-CH O) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and appears far downfield. |

| ~7.9 | Doublet (d) | 2H | Aromatic (ortho to -CHO) | These protons are deshielded by the electron-withdrawing aldehyde group. |

| ~7.1 | Doublet (d) | 2H | Aromatic (ortho to -OCH₂) | These protons are shielded by the electron-donating effect of the ether oxygen. |

| ~4.8 | Singlet (s) | 2H | Methylene (-OCH ₂CN) | These protons are adjacent to both an electronegative oxygen and a nitrile group, placing them in the typical benzylic ether region. |

2.2.2 Infrared (IR) Spectroscopy The IR spectrum provides direct evidence for the key functional groups present in the molecule.[7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050-3100 | Medium | C-H Stretch | Aromatic C-H |

| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Fermi Doublet) | Aldehyde C-H |

| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~1700 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |

| ~1600 & ~1500 | Strong-Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

2.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| Analysis Type | Expected Result |

| High-Resolution MS (HRMS) | Calculated m/z for [C₉H₇NO₂ + H]⁺: 162.0555. This allows for unambiguous confirmation of the elemental composition. |

| Electron Impact (EI-MS) | Molecular Ion (M⁺) peak at m/z = 161. Key fragments would correspond to the loss of functional groups, such as [M-CHO]⁺ (m/z 132) and [M-CH₂CN]⁺ (m/z 121). |

Synthesis and Reactivity

Proposed Synthetic Protocol: Williamson Ether Synthesis

A robust and common method for preparing aryl ethers like this compound is the Williamson ether synthesis. This protocol provides a reliable pathway from commercially available starting materials.

Reaction: 4-hydroxybenzaldehyde + Chloroacetonitrile → this compound

Protocol:

-

Reagent Preparation: To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a mild base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Nucleophilic Substitution: Add chloroacetonitrile (1.1 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure compound.

Caption: A typical Williamson ether synthesis workflow.

Chemical Reactivity: A Bifunctional Scaffold

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.[6] This allows for selective, stepwise modifications to build molecular complexity.

-

Aldehyde Group Reactivity: The formyl group is an electrophilic center, readily participating in nucleophilic additions. Key reactions include reductive amination to form secondary amines, Wittig reactions to form alkenes, and condensation with amines to generate imines (Schiff bases).[10]

-

Nitrile Group Reactivity: The nitrile group can be transformed into several other important functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, reduced with reagents like LiAlH₄ to a primary amine, or participate in cycloaddition reactions.[6][10]

Caption: Key reactivity pathways for this compound.

Applications in Research and Development

Versatile Intermediate in Organic Synthesis

As a bifunctional molecule, this compound serves as an invaluable linker and scaffold. Its dual reactivity allows it to connect two different molecular fragments in a planned sequence, making it a cornerstone for synthesizing complex target molecules in multi-step preparations.[6]

Core Structure in Medicinal Chemistry

The phenoxyacetonitrile motif is present in various biologically active compounds. This molecule provides a ready-made scaffold that medicinal chemists can elaborate upon to generate libraries of novel compounds for screening. The aldehyde serves as a convenient handle for diversification, enabling rapid exploration of the structure-activity relationship (SAR) of a new chemical series.[10]

Building Block for Protein Degraders (e.g., PROTACs)

A cutting-edge application for this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal building block for the "linker" component of a PROTAC, which connects the target-binding ligand to the E3 ligase-binding ligand. The aldehyde and nitrile groups (or their derivatives) provide orthogonal chemical handles for conjugation.

Caption: Logical structure of a PROTAC featuring the title compound as a linker.

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [2][4][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][11] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or dust.[11][12]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation if handling the solid form.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for researchers in synthetic chemistry and drug discovery. Its well-defined structure, predictable reactivity, and bifunctional nature provide a robust platform for the synthesis of diverse and complex molecular architectures. From its role as a fundamental building block to its application in sophisticated technologies like protein degradation, this compound represents a key tool for advancing modern chemical and pharmaceutical research. Adherence to strict safety protocols is mandatory to mitigate the associated hazards and ensure its effective and safe utilization.

References

- P&S Chemicals. Product information, this compound. [Link]

- PubChem - NIH. 2-(4-Formylphenyl)acetonitrile | C9H7NO | CID 12873612. [Link]

- PubChem - NIH. 2-(2-Bromo-4-formylphenoxy)acetonitrile | C9H6BrNO2 | CID 4767033. [Link]

- CP Lab Safety. This compound, min 95%, 1 gram. [Link]

- Cole-Parmer.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Michigan State University Chemistry. Infrared Spectrometry. [Link]

- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. This compound 385383-45-9 [sigmaaldrich.com]

- 3. 385383-45-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound | 385383-45-9 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0 [smolecule.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility Profile of 2-(4-Formylphenoxy)acetonitrile: A Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] 2-(4-Formylphenoxy)acetonitrile is a versatile bifunctional building block used in the synthesis of complex heterocyclic systems and pharmaceutical intermediates.[3] Its unique structure, featuring a polar formyl group, a nitrile group, and a moderately nonpolar phenoxy ether scaffold, presents a complex solubility challenge.[3] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. We will explore the physicochemical properties of the compound, predict its solubility behavior based on molecular structure, and provide a detailed, field-proven protocol for its experimental determination.

Introduction: The Critical Role of Solubility

In pharmaceutical development, understanding a compound's solubility is fundamental to process design, from synthesis and purification to formulation and drug delivery.[4] Poor solubility can hinder crystallization processes, complicate purification, and lead to low bioavailability, ultimately impacting a drug candidate's viability. This compound serves as a key precursor in medicinal chemistry, making a thorough understanding of its behavior in different solvent systems essential for efficient process development and optimization.[3] This document is intended to serve as a practical guide for researchers and scientists, offering both theoretical grounding and actionable experimental protocols.

Physicochemical Properties of this compound

Before assessing solubility, it is crucial to understand the fundamental properties of the molecule. These characteristics, summarized in Table 1, provide the basis for predicting its interactions with various solvents.

| Property | Value | Source |

| CAS Number | 385383-45-9 | [5][6] |

| Molecular Formula | C₉H₇NO₂ | [5][6] |

| Molecular Weight | 161.16 g/mol | [5][7] |

| Physical Form | Solid | [5] |

| Boiling Point | 146-148 °C at 0.1 mm Hg | [7][8] |

| SMILES String | N#CCOC1=CC=C(C=C1)C=O | [5] |

| InChI Key | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [5] |

Theoretical Solubility Principles and Predicted Profile

The venerable principle of "like dissolves like" serves as our primary guide for predicting solubility.[9] The polarity of both the solute and the solvent, along with specific intermolecular interactions like hydrogen bonding, dictates the extent of dissolution.

Molecular Structure Analysis:

-

Polar Moieties: The molecule possesses a nitrile (-C≡N) group and a formyl (-CHO) group. Both are polar and can act as hydrogen bond acceptors.

-

Nonpolar Moiety: The benzene ring and ether linkage contribute to the molecule's nonpolar character.

This duality suggests that this compound will exhibit varied solubility across different solvent classes. It is not expected to be highly soluble in either extremely polar (like water) or purely nonpolar (like alkanes) solvents, but rather in solvents of intermediate polarity.

Predicted Solubility: Based on these structural features, a hypothetical solubility profile is presented in Table 2. This serves as a predictive framework to guide solvent selection for experimental studies.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The dominant nonpolar interactions are insufficient to overcome the crystal lattice energy and solvate the polar functional groups. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar formyl and nitrile groups are expected to effectively solvate the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solvents can engage in hydrogen bonding (as acceptors) with the solute's oxygen and nitrogen atoms. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity. |